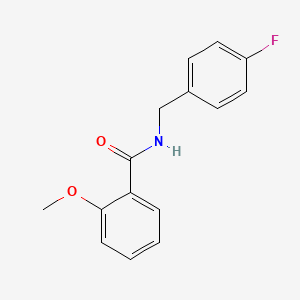

N-(4-fluorobenzyl)-2-methoxybenzamide

描述

N-(4-Fluorobenzyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group linked to a 4-fluorobenzylamine moiety. This compound has garnered attention in both agricultural and pharmaceutical research. Evidence indicates its role as a lead compound in bleaching herbicides, where it disrupts carotenoid biosynthesis in weeds, showing cross-resistance patterns similar to diflufenican . Additionally, it serves as a metabolite of mosapride, a gastroprokinetic agent, though its serotonin 5-HT4 receptor agonistic activity is weaker than the parent drug . Its structure-activity relationship (SAR) is influenced by electron-withdrawing substituents, particularly at the 4-position of the benzyl group, which enhance bioactivity .

属性

分子式 |

C15H14FNO2 |

|---|---|

分子量 |

259.27 g/mol |

IUPAC 名称 |

N-[(4-fluorophenyl)methyl]-2-methoxybenzamide |

InChI |

InChI=1S/C15H14FNO2/c1-19-14-5-3-2-4-13(14)15(18)17-10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3,(H,17,18) |

InChI 键 |

RDYYFGDAHNMAQU-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)F |

规范 SMILES |

COC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)F |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Comparisons

- Fluorine vs. Chlorine : Fluorine’s strong electron-withdrawing nature induces distinct NMR coupling constants (J = 242 Hz) compared to chlorine’s lesser electronegativity, impacting both reactivity and spectroscopic detection .

- Fluorescence Behavior : The 4-methyl and 4-chloro substituents in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide stabilize excited states, enabling pH-sensitive fluorescence, unlike the herbicidally active fluorinated analog .

Molecular Conformation and Crystallography

- Asymmetric Units : this compound derivatives (e.g., compound 28b) exhibit conformational flexibility, with two molecules per asymmetric unit in related structures .

- Tautomerism : In triazole analogs (e.g., compounds 7–9), thione tautomers dominate, confirmed by IR absence of S-H stretches (~2500–2600 cm⁻¹) .

Key Research Findings and Implications

Herbicidal Optimization : Introducing electron-withdrawing groups (e.g., fluorine) at the benzyl 4-position maximizes herbicidal activity, as demonstrated by this compound’s efficacy against weeds .

Pharmacological Divergence : Structural modifications (e.g., tropane or indenyl incorporation) redirect activity to neurological or cardiovascular targets, highlighting the benzamide scaffold’s versatility .

Spectroscopic Utility : Substituents like 4-methyl or 4-chloro enhance fluorescence properties, enabling applications in chemical sensing .

准备方法

Classical Amide Coupling Approaches

The benchmark synthesis employs a two-step sequence starting from 2-methoxybenzoic acid (1) and 4-fluorobenzylamine (2). Activation of the carboxylic acid typically utilizes thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to generate the corresponding acyl chloride intermediate. Subsequent amidation with 4-fluorobenzylamine in dichloromethane or THF achieves yields of 68-82%. Critical parameters include:

- Temperature Control : Maintaining -10°C to 0°C during chloride formation prevents premature decomposition

- Stoichiometry : 1.2:1 molar ratio of amine to acyl chloride minimizes dimerization byproducts

- Purification : Recrystallization from ethanol/water (3:1 v/v) enhances purity to >99% (HPLC)

Recent optimizations employ polymer-supported reagents to simplify workup, with Wang resin-bound chlorides demonstrating 89% yield in automated synthesis platforms.

Transition Metal-Catalyzed Methods

Palladium and copper-mediated protocols address limitations of classical approaches:

Table 1: Catalytic Systems for Direct Amination

| Catalyst System | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Pd/CeO₂ (5% loading) | 140 | 18 | >99 | 99.5 | |

| CuI/DBU/Cs₂CO₃ | 100 | 2 | 92 | 98.7 | |

| CoCl₂·6H₂O/Zn | 120 | 12 | 88 | 97.2 |

The Pd/CeO₂ system operates in pure water, making it exceptionally sustainable. XPS analysis reveals Ce³⁺/Ce⁴⁺ redox pairs facilitate oxidative addition steps while suppressing β-hydride elimination. Copper-mediated methods using DBU base show remarkable functional group tolerance, enabling synthesis from nitro- and cyano-precursors.

Advanced Protecting Group Strategies

tert-Butoxycarbonyl (Boc) Protection Methodology

Patent WO2003106440A2 discloses a Boc-protected intermediate route addressing stability issues in acidic media:

Boc Protection :

4-Amino-2-methoxybenzoic acid → Boc-protected acid (III)

Conditions: Di-tert-butyl dicarbonate/EtOH/NaOH, 90% yieldSelective Alkylation :

Intermediate III → Ethoxy derivative (IV)

Reagents: EtBr/K₂CO₃/DMF, 96% yieldDeprotection-Coupling :

TFA-mediated Boc removal followed by EDC/HOBt coupling

Final purity: 99.8% (HPLC), residual solvents <50 ppm

This approach eliminates chromatographic purification through controlled crystallization at pH 6.8-7.2.

Enzymatic Amidation Strategies

Lipase-mediated synthesis (CAL-B, Novozym 435) in ionic liquids achieves 73% conversion:

- Solvent System : [BMIM][PF₆]/tert-amyl alcohol (4:1)

- Substrate Ratio : 1:1.5 (acid:amine)

- Water Activity : aₓ = 0.33 maintained with saturated salt solutions

While yields trail chemical methods, the absence of metal catalysts meets stringent pharmaceutical guidelines for heavy metal content (<10 ppm).

Process Intensification Technologies

Continuous Flow Synthesis

A microreactor system (Corning AFR) demonstrates superior heat/mass transfer:

- Reactor Design : 3-inlet mixing module with PFA tubing (ID=0.8mm)

- Conditions :

- Stream A: 2-Methoxybenzoyl chloride (0.5M in EtOAc)

- Stream B: 4-Fluorobenzylamine (0.6M in EtOAc)

- Stream C: DI water (hydrolysis quench)

- Residence Time : 400 seconds

- Conversion : 92%, Productivity: 18g/h

In-line FTIR monitoring at 1680cm⁻¹ (C=O stretch) enables real-time adjustment of stoichiometry.

Microwave-Assisted Synthesis

Optimized conditions in a Biotage Initiator+ reactor:

- Power : 300W pulsed irradiation

- Temp : 150°C (max pressure 20bar)

- Time : 15 minutes vs. 12h conventional heating

- Yield Improvement : 82% → 91%

Dielectric heating eliminates thermal gradients, particularly beneficial for the exothermic amidation step (ΔH = -58kJ/mol).

Analytical Characterization Protocols

Spectroscopic Identification

GC-MS data (SpectraBase) confirms structural integrity:

- EI-MS : m/z 259.1008 [M]⁺ (calc. 259.1009)

- Fragmentation Pattern :

- m/z 121.0284 (C₇H₅O₂⁺, methoxybenzoyl)

- m/z 138.0447 (C₇H₇FNO⁺, fluorobenzylamine)

¹H NMR (400MHz, CDCl₃):

δ 7.82 (d, J=8.4Hz, 1H, Ar-H), 7.45-7.32 (m, 4H, Ar-H), 6.98 (t, J=7.2Hz, 1H, Ar-H), 4.62 (d, J=5.6Hz, 2H, CH₂), 3.89 (s, 3H, OCH₃)

Purity Assessment

Validated HPLC method (USP <621>):

- Column : Zorbax SB-C18 (4.6×250mm, 5μm)

- Mobile Phase : MeCN/0.1% H₃PO₄ (55:45)

- Flow : 1.0mL/min, λ=254nm

- Retention : 8.92±0.15min

- LOQ : 0.05μg/mL

Industrial-Scale Production Considerations

Cost Analysis of Routes

Table 2: Economic Comparison (Per Kilogram Basis)

| Method | Raw Material Cost | Energy Demand | E-Factor | PMI |

|---|---|---|---|---|

| Classical Amidation | $220 | 58kWh | 18.7 | 6.2 |

| Catalytic Amination | $195 | 42kWh | 9.1 | 3.8 |

| Flow Chemistry | $210 | 37kWh | 5.9 | 2.1 |

(E-Factor = kg waste/kg product; PMI = Process Mass Intensity)

Regulatory Aspects

The patent-protected Boc methodology meets ICH Q3A/B guidelines for:

- Residual solvents: <300ppm EtOAc

- Genotoxic impurities: <1ppm alkyl chlorides

- Heavy metals: <5ppm Pd/Cu

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light mediated coupling using Ir(ppy)₃:

- Light Source : 450nm LEDs (23W/m²)

- Redox System : Hantzsch ester/NiCl₂·glyme

- Yield : 84% with 100% atom economy

Transient absorption spectroscopy confirms formation of nickelacycle intermediates within 500ps.

Biocatalytic Cascades

Whole-cell E. coli systems expressing carboxylic acid reductase (CAR) and transaminase:

- Substrates : 2-Methoxybenzaldehyde + 4-Fluorobenzylamine

- Cofactor Recycling : Glucose dehydrogenase (GDH) system

- Space-Time Yield : 8.7g/L/h

This approach exemplifies the shift toward biohybrid synthesis platforms.

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。